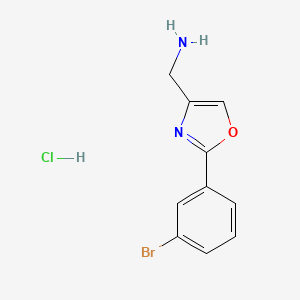

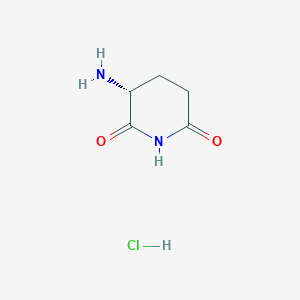

![molecular formula C8H16Cl2N4 B1378267 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1394041-13-4](/img/structure/B1378267.png)

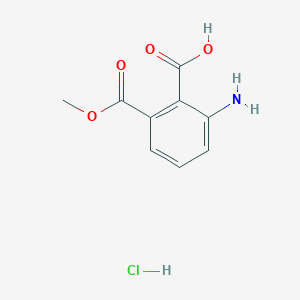

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

説明

The compound “3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to the class of triazolo[4,3-a]pyrazine derivatives . These derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield the desired compounds .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives can undergo various chemical reactions. For example, they can be used as reactants in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which are dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .科学的研究の応用

Antibacterial Activity

This compound has been synthesized and evaluated for its potential as an antibacterial agent. Studies have shown that certain derivatives exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . For instance, a derivative labeled as compound 2e displayed superior antibacterial activities, with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin .

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are crucial in the pharmaceutical field, found in natural products, synthetic drugs, and functional materials. The triazolo[4,3-a]pyrazine scaffold is a basic backbone for many physiologically active compounds and drugs . Its derivatives have been synthesized using various techniques and characterized for their structural and functional properties .

c-Met Protein Kinase Inhibition

The triazolo[4,3-a]pyrazine core is of interest in medicinal chemistry for its potential to inhibit c-Met protein kinase, which is implicated in various cancers. Derivatives containing this core have been investigated for their inhibitory activity against this kinase .

GABA A Modulating Activity

Some derivatives of triazolo[4,3-a]pyrazine have shown activity as allosteric modulators of GABA A receptors. These receptors are significant in the central nervous system, and modulating them can have therapeutic effects for disorders such as anxiety .

Use in Solar Cells

Triazolo[4,3-a]pyrazine derivatives have been incorporated into polymers used in solar cells. Their unique structural properties contribute to the efficiency and performance of these solar cells .

Dipeptidyl Peptidase Inhibitors

Derivatives of this compound have been used in the synthesis of 3-amino-4-phenylbutanoic acid derivatives, which act as dipeptidyl peptidase inhibitors. These inhibitors are relevant in the treatment or prevention of diabetes .

将来の方向性

The triazolo[4,3-a]pyrazine derivatives have shown promising biological activities, suggesting that they could be further explored for potential therapeutic applications . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.

作用機序

Target of Action

The primary targets of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . These targets play crucial roles in cell proliferation and DNA repair, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits excellent anti-tumor activity against various cancer cell lines by inhibiting c-Met kinase . It also acts as a potent PARP1 inhibitor, selectively killing homologous recombination (HR) deficient cancer cells .

Biochemical Pathways

The compound affects the c-Met and PARP1 pathways. By inhibiting c-Met kinase, it disrupts cell proliferation, leading to anti-tumor effects . By inhibiting PARP1, it impairs the repair of DNA damage, leading to cell death in HR deficient cancer cells .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It also selectively kills HR deficient cancer cells . These effects are a result of its inhibitory action on c-Met kinase and PARP1 .

特性

IUPAC Name |

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMCJVURUWZTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

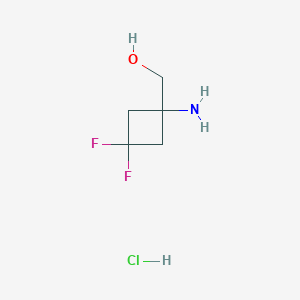

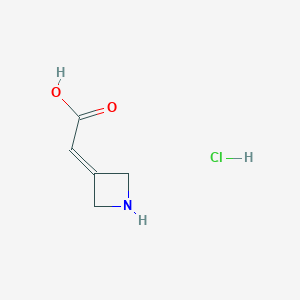

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)